4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C₉H₁₄ClN₃O and a molecular weight of 215.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazole ring substituted with a chloro group and an oxan-4-ylmethyl group.
Preparation Methods
The synthesis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves several steps. One common synthetic route includes the reaction of 4-chloropyrazole with oxan-4-ylmethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine include other pyrazole derivatives and chloro-substituted amines. For example:
4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has a similar chloro group but differs in its amine substitution.
Venetoclax: Although structurally more complex, it shares some functional groups and is used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN3O |
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Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
ZGLQBYSDBHSTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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